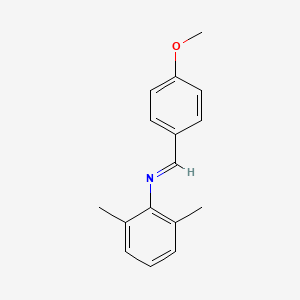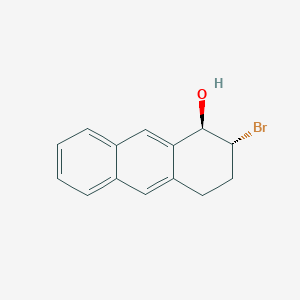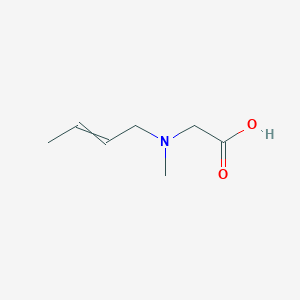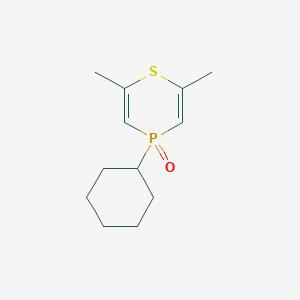![molecular formula C18H13N3 B14613590 4-[(E)-Phenyldiazenyl]-9H-carbazole CAS No. 60595-21-3](/img/structure/B14613590.png)
4-[(E)-Phenyldiazenyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-Phenyldiazenyl]-9H-carbazole is an organic compound with the molecular formula C18H13N3 It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyldiazenyl group attached to the nitrogen atom of the carbazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]-9H-carbazole typically involves the diazotization of aniline derivatives followed by azo coupling with carbazole. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product. For example, the diazotization of aniline can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with carbazole in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-Phenyldiazenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted carbazole compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-Phenyldiazenyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing into the potential therapeutic uses of carbazole derivatives, including their anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of 4-[(E)-Phenyldiazenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the particular application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenylacetic acid
- 4-[(E)-Phenyldiazenyl]phenol
- 4-[(E)-Phenyldiazenyl]aniline
Uniqueness
4-[(E)-Phenyldiazenyl]-9H-carbazole is unique due to its combination of the carbazole core and the phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
60595-21-3 |
|---|---|
Molekularformel |
C18H13N3 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
9H-carbazol-4-yl(phenyl)diazene |
InChI |
InChI=1S/C18H13N3/c1-2-7-13(8-3-1)20-21-17-12-6-11-16-18(17)14-9-4-5-10-15(14)19-16/h1-12,19H |
InChI-Schlüssel |
VHUNVZKOMLAUSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)





![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
